molecular formula C16H14ClNO3S B2784682 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-5-chlorothiophene-2-carboxamide CAS No. 2034600-05-8

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-5-chlorothiophene-2-carboxamide

Cat. No. B2784682
CAS RN: 2034600-05-8
M. Wt: 335.8
InChI Key: WAQMKTNOWYFOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized from naturally occurring furanone compounds . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .


Chemical Reactions Analysis

Benzofuran compounds can be synthesized through various chemical reactions. For example, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Research focuses on the synthesis and characterization of novel compounds integrated with benzofuran moieties, exploring their potential biological activities. For example, studies have developed new series of derivatives combining benzofuran with quinoline, pyrazole, and other significant pharmacophores, demonstrating efficient synthetic methodologies and potential antimicrobial properties (Idrees et al., 2020; Idrees et al., 2019). These compounds are characterized using various analytical techniques, highlighting the importance of benzofuran derivatives in medicinal chemistry.

Antibacterial and Antituberculosis Applications

Benzofuran compounds are explored for their potential antibacterial and antituberculosis applications. For instance, benzofuran derivatives have been synthesized and evaluated for their in vitro antibacterial activity against pathogenic bacteria, showing promising results (Idrees et al., 2020; Idrees et al., 2019). Additionally, benzofuran-2-carbohydrazide derivatives have been studied for their antituberculosis activity, revealing the significance of structural modifications in enhancing biological effectiveness (Thorat et al., 2016).

Drug Discovery and Development

The research extends to drug discovery and development, where benzofuran derivatives serve as key scaffolds for generating biologically active compounds. Various studies report on the synthesis of benzofuran-2-carboxamide derivatives, aiming to identify new therapeutic agents with anti-inflammatory, analgesic, and antipyretic properties (Xie et al., 2014; Vincetti et al., 2016). These studies highlight the versatility of benzofuran derivatives in medicinal chemistry, contributing to the development of new drugs with improved therapeutic profiles.

Mechanism of Action

While the specific mechanism of action for “N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-5-chlorothiophene-2-carboxamide” is not available, benzofuran compounds in general have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Safety and Hazards

The safety data sheet for 2-Benzofuranyl methyl ketone, a related compound, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds .

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3S/c1-16(20,9-18-15(19)12-6-7-14(17)22-12)13-8-10-4-2-3-5-11(10)21-13/h2-8,20H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQMKTNOWYFOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(S1)Cl)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.